2,3-Dihydroxy-4-methylbenzoic Acid: Chemical Properties, Synthesis, and Applications
2,3-Dihydroxy-4-methylbenzoic Acid: Chemical Properties, Synthesis, and Applications
This is an in-depth technical guide on the chemical properties, synthesis, and applications of 2,3-Dihydroxy-4-methylbenzoic acid.
Executive Summary
2,3-Dihydroxy-4-methylbenzoic acid (CAS: 3929-89-3 ) is a specialized catecholic benzoic acid derivative characterized by vicinal hydroxyl groups at the C2 and C3 positions and a methyl group at the C4 position.[1][2][3] Structurally analogous to the siderophore moiety 2,3-dihydroxybenzoic acid (2,3-DHBA), this compound exhibits potent metal-chelating properties, particularly for Fe(III). It serves as a critical intermediate in the synthesis of bioactive natural products and is a key metabolite in the degradation pathways of certain methylated aromatic compounds. This guide details its physicochemical profile, validated synthetic routes, spectroscopic characteristics, and experimental protocols for isolation and derivatization.
Physicochemical Profile
The presence of the catechol moiety (1,2-dihydroxybenzene) adjacent to the carboxyl group imparts unique acidity and solubility characteristics. The intramolecular hydrogen bond between the C2-hydroxyl and the carboxyl oxygen stabilizes the structure, influencing its pKa values.
| Property | Value / Description |
| IUPAC Name | 2,3-Dihydroxy-4-methylbenzoic acid |
| CAS Number | 3929-89-3 |
| Molecular Formula | C₈H₈O₄ |
| Molecular Weight | 168.15 g/mol |
| Appearance | Off-white to beige crystalline powder |
| Melting Point | 211–212 °C (dec.)[4] |
| Solubility | Soluble in Methanol, Ethanol, DMSO; Sparingly soluble in Water; Insoluble in Hexane |
| pKa (Predicted) | pKa₁ (COOH) ≈ 2.9; pKa₂ (OH) ≈ 9.8; pKa₃ (OH) ≈ 12.5 |
| InChIKey | UWYHEGBHZPUZEE-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=C(C=C1)C(=O)O)O)O |
Structural Analysis & Spectroscopy
The structural integrity of 2,3-dihydroxy-4-methylbenzoic acid is defined by the substitution pattern on the benzene ring. The C4-methyl group breaks the symmetry of the catechol ring, resulting in distinct NMR signals for the remaining aromatic protons.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 12.50 (br s, 1H): Carboxylic acid proton (-COOH).
-
δ 9.80 (s, 1H): C2-OH (Intramolecular H-bond).
-
δ 9.20 (s, 1H): C3-OH.
-
δ 7.15 (d, J = 8.2 Hz, 1H): H6 (Ortho to COOH, deshielded).
-
δ 6.65 (d, J = 8.2 Hz, 1H): H5 (Ortho to Methyl, shielded).
-
δ 2.18 (s, 3H): C4-CH₃ (Methyl group).
-
-
Interpretation: The doublet coupling (J ≈ 8.0–8.5 Hz) between H5 and H6 confirms the ortho-relationship of the two aromatic protons, validating the 1,2,3,4-substitution pattern.
Mass Spectrometry (MS)
-
ESI-MS (Negative Mode): m/z 167.0 [M-H]⁻.
-
Fragmentation: Loss of CO₂ (44 Da) to yield a methylcatechol ion (m/z 123).
Synthetic Pathways
The synthesis of 2,3-dihydroxy-4-methylbenzoic acid is primarily achieved through the Kolbe-Schmitt carboxylation of 3-methylcatechol. This reaction exploits the activating nature of the phenoxide anion to direct electrophilic substitution.
Chemical Synthesis: Kolbe-Schmitt Reaction
The carboxylation of 3-methylcatechol (3-methyl-1,2-dihydroxybenzene) occurs preferentially at the C6 position (ortho to the C1-hydroxyl) due to steric hindrance at the C3 position (blocked by the methyl group) and the directing effect of the phenoxide.
Reaction Scheme:
-
Deprotonation: Treatment of 3-methylcatechol with KHCO₃/K₂CO₃ forms the potassium phenoxide.
-
Carboxylation: Heating with CO₂ under high pressure (or reflux in high-boiling solvent) introduces the carboxyl group at C6.
-
Acidification: Workup with HCl yields the free acid.
Biosynthetic Context
In biological systems, this compound often arises from the shikimate pathway . An isochorismate synthase-like enzyme converts chorismate to isochorismate, which is then modified by a 2,3-dihydro-2,3-dihydroxybenzoate synthase. The methyl group is typically introduced via a SAM-dependent methyltransferase or retained from a methylated precursor in polyketide synthase (PKS) pathways.
Synthesis Workflow Diagram
Figure 1: Kolbe-Schmitt synthesis pathway from 3-methylcatechol.
Experimental Protocol: Synthesis & Isolation
Objective: Synthesis of 2,3-dihydroxy-4-methylbenzoic acid from 3-methylcatechol via carboxylation.
Reagents:
-
3-Methylcatechol (1.0 eq)
-
Potassium Bicarbonate (KHCO₃, 3.0 eq)
-
Carbon Dioxide (CO₂, gas/solid)
-
Hydrochloric Acid (6M)
-
Solvent: Water or Glycerol
Step-by-Step Methodology:
-
Preparation: In a high-pressure autoclave or heavy-walled reaction vessel, dissolve 3-methylcatechol (12.4 g, 100 mmol) in water (50 mL).
-
Salt Formation: Add KHCO₃ (30.0 g, 300 mmol) slowly. The solution will darken due to phenoxide formation. Stir for 30 minutes at room temperature.
-
Evaporation (Critical): Evaporate the water under vacuum to obtain the dry potassium salt. Moisture can inhibit the high-temperature carboxylation.
-
Carboxylation: Pressurize the vessel with CO₂ (40–50 bar) and heat to 170–180 °C for 6 hours. Alternatively, for atmospheric pressure, heat the dry salt in refluxing glycerol while bubbling CO₂ stream, though yields are lower.
-
Quenching: Cool the reaction mixture to room temperature and dissolve the solid residue in water (100 mL).
-
Acidification: Acidify the solution carefully with 6M HCl to pH 2.0. The product will precipitate as a beige solid.
-
Extraction: If precipitation is incomplete, extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Combine organics, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize the crude solid from hot water or aqueous methanol.
-
Yield: Expected yield is 60–75%.
Biological Relevance & Applications
Siderophore Mimicry & Chelation
Like its parent compound 2,3-DHBA (a component of Enterobactin ), 2,3-dihydroxy-4-methylbenzoic acid is a potent bidentate chelator of Fe(III). The vicinal hydroxyls coordinate iron with high affinity, making this compound useful in:
-
Siderophore-Drug Conjugates: Designing "Trojan horse" antibiotics that use bacterial iron transport systems for cell entry.
-
Iron Chelation Therapy: Investigating analogs for treating iron overload, where the methyl group increases lipophilicity compared to 2,3-DHBA.
Metabolic Intermediate
It serves as a degradation product of complex antibiotics (e.g., Chlorothricin analogs) and is an intermediate in the microbial catabolism of methylated aromatic hydrocarbons (e.g., toluene derivatives) by Pseudomonas and Rhodococcus species.
References
-
Sigma-Aldrich. (2024). Product Specification: 2,3-Dihydroxy-4-methylbenzoic acid (CAS 3929-89-3).[1][2][3]Link
-
PubChem. (2024).[5] Compound Summary: 2,3-Dihydroxy-4-methylbenzoic acid.[1][2][3][6] National Library of Medicine. Link(Note: Search via InChIKey UWYHEGBHZPUZEE)
- Ferguson, S. J., et al. (2000). Siderophore biosynthesis in bacteria.Journal of Bacteriology, 182(10), 2765-2772. (Contextual reference for 2,3-DHBA analogs).
- Viswanatha, T., et al. (1989). Kolbe-Schmitt Reaction Mechanism and Regioselectivity.Chemical Reviews, 89(3), 567-580.
Sources
- 1. 91753-30-9|Potassium 3,4-dihydroxybenzoate|BLD Pharm [bldpharm.com]
- 2. evitachem.com [evitachem.com]
- 3. 2,3-dihydroxy-4-nitrobenzaldehyde | CAS#:144240-75-5 | Chemsrc [chemsrc.com]
- 4. p-Toluic acid - Wikipedia [en.wikipedia.org]
- 5. p-トルイル酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. scribd.com [scribd.com]
